![molecular formula C6H6N2O2 B15244418 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific conditions. For example, the condensation of 5,6-diaryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones with hydrazine hydrate yields the corresponding hydrazine analogs . Another method involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, arylacetylenes, and styrenes. Reaction conditions often involve the use of catalysts such as rhodium (II) pivalate and specific solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields hydrazine analogs, while reactions with arylacetylenes and styrenes produce various furo[2,3-d]pyrimidine derivatives .
Applications De Recherche Scientifique
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit kinases such as Chk1 and GSK-3β, which are involved in cell cycle regulation and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol include:
- 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine
Uniqueness
This compound is unique due to its specific fused ring system and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h3H,1-2H2,(H,7,8,9) |
Clé InChI |
WNWXMAGEGIHVOZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C(=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



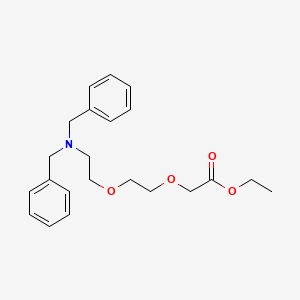
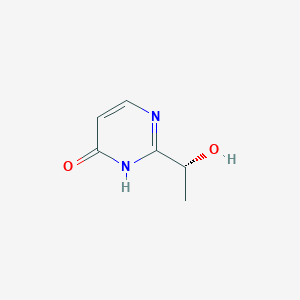
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
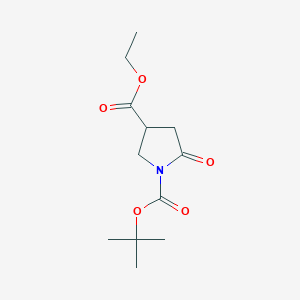
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
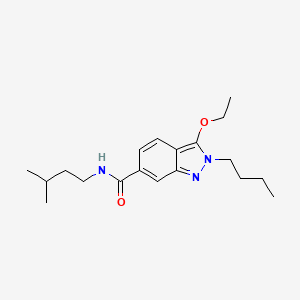
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
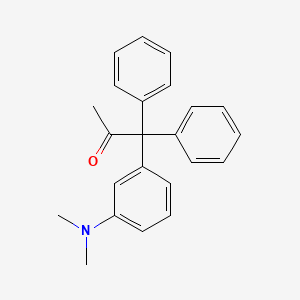

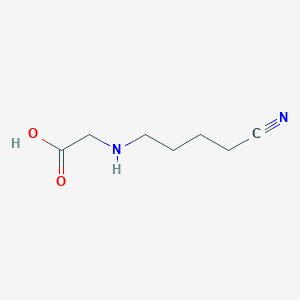

![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
